(5-Bromofuran-2-yl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1327526-30-6
Cat. No.: VC4297928
Molecular Formula: C19H18BrClFN3O2S
Molecular Weight: 486.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327526-30-6 |
|---|---|
| Molecular Formula | C19H18BrClFN3O2S |
| Molecular Weight | 486.78 |
| IUPAC Name | (5-bromofuran-2-yl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C19H17BrFN3O2S.ClH/c20-17-6-5-16(26-17)19(25)24-9-7-23(8-10-24)11-18-22-15(12-27-18)13-1-3-14(21)4-2-13;/h1-6,12H,7-11H2;1H |
| Standard InChI Key | MXMUOPRLLBXOEH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)Br.Cl |
Introduction
(5-Bromofuran-2-yl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1327526-30-6, is a complex organic compound featuring a furan ring, a thiazole derivative, and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with compounds containing furan and thiazole rings.
Synthesis
The synthesis of this compound typically involves several steps, including the use of thiazole derivatives and piperazine as key components. The process may require specific conditions such as temperature control, solvents, and catalysts to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and characterize the final product.
Biological Activity and Potential Applications
Compounds with furan and thiazole rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, or anticancer effects. While specific biological data for (5-Bromofuran-2-yl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride may be limited, its structural components suggest potential therapeutic applications. The presence of a fluorinated phenyl group on the thiazole ring could enhance its pharmacokinetic properties, making it a candidate for further drug development.
Research Findings and Future Directions
Research on compounds with similar structures indicates that they can interact with biological targets such as enzymes or receptors, potentially leading to therapeutic effects. Further studies are needed to fully explore the biological activity and potential applications of (5-Bromofuran-2-yl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume